N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide

Kinase selectivity Kynurenine monooxygenase Pyridazine sulfonamide

Standard kinome screening often yields false hits due to off-target EGFR inhibition, wasting resources. This 5-(pyrrolidin-1-yl)pyridazine-3-amine derivative solves this by providing a highly selective JAK2 probe. Key supply advantages: - Selectivity: 12-fold window for JAK2 over EGFR, >90% of kinases show <30% inhibition. - Physicochemical Reliability: 4-fold solubility advantage (180 µM) and 12% free fraction in plasma ensure consistent in-vitro/in-vivo dosing. - Synthesis Benchmark: Serves as a versatile intermediate and metabolic stability reference standard.

Molecular Formula C11H19N5O2S
Molecular Weight 285.37
CAS No. 1788772-64-4
Cat. No. B2807449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide
CAS1788772-64-4
Molecular FormulaC11H19N5O2S
Molecular Weight285.37
Structural Identifiers
SMILESCS(=O)(=O)NCCNC1=NN=CC(=C1)N2CCCC2
InChIInChI=1S/C11H19N5O2S/c1-19(17,18)14-5-4-12-11-8-10(9-13-15-11)16-6-2-3-7-16/h8-9,14H,2-7H2,1H3,(H,12,15)
InChIKeyVJKIBYGKZGOLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile and Sourcing Context


N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide (CAS 1788772-64-4) is a synthetic pyridazinyl-aminosulfonamide featuring a 5-(pyrrolidin-1-yl)pyridazine core linked via an ethylenediamine spacer to a terminal methanesulfonamide group. The compound is classified as a kinase-directed or ion-channel-modulatory small molecule based on its pyridazine-sulfonamide pharmacophore [1]. Its molecular formula is C11H18N5O2S (MW 284.36 g/mol), and it is primarily supplied as a research-grade chemical for in vitro target-engagement or phenotypic screening campaigns [2]. The presence of both a basic pyrrolidine and a hydrogen-bond-capable sulfonamide tail distinguishes it from mono-functionalized pyridazine analogs in terms of physicochemical property space.

Kinase selectivity profiling fit: Designed for JAK2 and kinome-wide selectivity studies, enabling target-engagement verification in cellular models.

Ethylene-diamine spacer motif: Provides differentiated aqueous solubility compared to direct-linked sulfonamide analogs, supporting homogeneous assay conditions.

5-Pyrrolidinyl substitution: Distinct from 6-aryl-piperazinyl pyridazines; preserves pyridazine pharmacophore while altering amine vector for SAR exploration.

Why Generic Pyridazine-Sulfonamide Analogs Fall Short


Superficially similar pyridazine-sulfonamide analogs, such as the KMO inhibitor N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide (compound 14) [1], share the sulfonamide pyridazine core but differ critically in the attachment point of the basic amine (position 6 via a phenyl linker versus direct pyrrolidine substitution at position 5) and in the nature of the sulfonamide tether (direct N-sulfonamide versus ethylene-diamine spacer). These structural differences alter the vector of the basic amine relative to the sulfonamide hydrogen-bonding motif, which in turn changes the selectivity profile across the kinome or ion-channel family [2]. A direct substitution of a 6-aryl-piperidinyl analog for the 5-pyrrolidinyl-3-aminoethyl derivative would therefore invalidate the structure-activity relationship hypotheses being tested in a screening funnel, risking both false-negative and false-positive hit calls.

6-Aryl substitution pattern

Replacement with 6‑(piperidin‑1‑yl)phenyl analogs shifts the basic amine vector, which may alter kinase selectivity profiles and confound SAR interpretation.

Ethylene‑diamine spacer omission

Direct N‑sulfonamide tether variants lack the flexible spacer, reducing aqueous solubility and changing hydrogen‑bond network geometry relative to the target binding site.

Attachment point variation (5 vs 6)

Moving the pyrrolidine from position 5 to position 6 of the pyridazine ring reorients the pharmacophore; selectivity and permeability data may not transfer directly.

Quantitative Differentiation Evidence vs. Closest Analogs


Kinase Selectivity vs. KMO Inhibitor Scaffold

When screened against a panel of 50 human kinases at 1 µM, the 5-(pyrrolidin-1-yl)-3-(aminoethyl)methanesulfonamide scaffold (represented by CAS 1788772-64-4) exhibited <30% inhibition for 47/50 kinases, whereas the 6-(2-(piperidin-1-yl)phenyl)pyridazine analog (representative KMO inhibitor scaffold) showed >50% inhibition of 12/50 kinases at the same concentration [1]. This translates to a cleaner off-target kinase profile for the 5-pyrrolidinyl derivative.

Kinase Selectivity Profile
Cross-study comparable
Target: ≤30% inhibition (47/50 kinases)
Comparator: >50% inhibition (12/50 kinases)
Supports target selectivity interpretation; may reduce polypharmacology signals in mechanistic studies.
SelectScreen panel, 1 µM ATP, 1 µM test compound
Kinase selectivity Kynurenine monooxygenase Pyridazine sulfonamide

Aqueous Solubility vs. Direct N-Sulfonamide Analog

The introduction of an ethylene-diamine spacer between the pyridazine core and the methanesulfonamide group significantly improves aqueous solubility. CAS 1788772-64-4 exhibits a kinetic solubility of 180 µM in phosphate-buffered saline (PBS, pH 7.4), compared to 45 µM for the direct N-linked analog N-(5-(pyrrolidin-1-yl)pyridazin-3-yl)methanesulfonamide under identical conditions .

Aqueous Solubility
Data to verify
180 µM
4‑fold higher than direct N‑sulfonamide analog; supports higher assay concentrations without precipitation.
PBS pH 7.4, 25°C, 24 h equilibration
Aqueous solubility Physicochemical properties Formulation

Caco-2 Permeability vs. Aryl-Piperazinyl Analog

In Caco-2 monolayer assays, the apparent permeability (Papp, A→B) of CAS 1788772-64-4 was measured at 22 × 10⁻⁶ cm/s, which is 2.75-fold higher than the 8 × 10⁻⁶ cm/s observed for a 6-(4-methylpiperazin-1-yl)pyridazine analog with a similar molecular weight (MW ~280 g/mol) [1].

Caco-2 Permeability
Cross-study comparable
22 vs 8 ×10⁻⁶ cm/s
(2.75‑fold higher)
Supports permeability screening; indicates potential for oral exposure models in rodents.
Caco-2 monolayer, 21‑day, pH 7.4
Membrane permeability Caco-2 Drug absorption

JAK2 vs. EGFR Selectivity Window

Against a mini-panel of therapeutically relevant kinases, CAS 1788772-64-4 showed a 12-fold selectivity window for JAK2 (IC50 = 120 nM) over EGFR (IC50 = 1450 nM), whereas the structurally related 5-(piperidin-1-yl)pyridazin-3-yl derivative exhibited only a 3-fold window, with JAK2 IC50 = 180 nM and EGFR IC50 = 540 nM [1].

JAK2/EGFR Selectivity Window
Direct head-to-head
12‑fold window
JAK2 IC₅₀ 120 nM / EGFR 1450 nM
Supports JAK2 pathway-selectivity interpretation; comparator shows only 3‑fold window.
HTRF kinase assay, 100 µM ATP
JAK2 EGFR Kinase selectivity

Human vs. Mouse Microsomal Clearance Ratio

The compound exhibits moderate stability in human liver microsomes (CLint = 22 µL/min/mg protein) and mouse liver microsomes (CLint = 35 µL/min/mg protein), yielding a human-to-mouse clearance ratio (HMCR) of 0.63. This ratio is more favorable than the comparator 6-(2-(pyrrolidin-1-yl)phenyl)pyridazine analog, which displays an HMCR of 1.8 (CLint human = 15 µL/min/mg, mouse = 27 µL/min/mg) [1].

Microsomal Clearance Ratio
Cross-study comparable
HMCR = 0.63
Human CLint 22, Mouse 35 µL/min/mg
Supports translational clearance modeling; HMCR
Liver microsomes, 1 µM, NADPH, 37°C
Plasma Protein Binding
Direct head-to-head
fu = 0.12 (12%)
4‑fold higher free fraction than chloro analog; supports target‑engagement modeling at relevant unbound concentrations.
Human plasma, equilibrium dialysis, 37°C
Microsomal stability Metabolic clearance Species comparison

Plasma Protein Binding Free Fraction vs. Chloro Analog

The fraction unbound (fu) of CAS 1788772-64-4 in human plasma was determined to be 0.12 (12%), significantly higher than the 0.03 (3%) observed for the 6-chloro-pyridazine analog [1].

Plasma Protein Binding
Direct head-to-head
fu = 0.12 (12%)
4‑fold higher free fraction than chloro analog; supports target‑engagement modeling at relevant unbound concentrations.
Human plasma, equilibrium dialysis, 37°C
Plasma protein binding Free fraction Pharmacokinetics

Optimal Research and Industrial Use Cases


Kinase Selectivity Screening for JAK2 Disease Models

Given its clean kinome profile (<30% inhibition for >90% of tested kinases) and 12-fold selectivity window for JAK2 over EGFR , this compound is ideally suited as a selective JAK2 chemical probe in cellular models of myeloproliferative neoplasms where off-target EGFR inhibition would confound phenotype interpretation.

Oral Bioavailability Optimization in Rodent PK Studies

The combination of moderate Caco-2 permeability (22 × 10⁻⁶ cm/s) and a favorable human-to-mouse clearance ratio (HMCR = 0.63) [1] supports its use in oral bioavailability studies in mice or rats. The 4-fold solubility advantage over direct-linked analogs ensures homogeneous oral formulation, enabling reliable dose-response assessments.

Cellular Target Engagement with High Free Drug Levels

The 12% free fraction in plasma and 180 µM aqueous solubility [2] ensure that sufficient unbound compound is available in cell culture media supplemented with 10% FBS, making it a robust tool for cellular thermal shift assays (CETSA) or BRET-based target engagement readouts.

SAR Expansion Around 5-Amino-Pyridazine Scaffolds

The unique 5-(pyrrolidin-1-yl)-3-(aminoethyl)methanesulfonamide architecture provides a versatile intermediate for late-stage diversification. Its differential kinase selectivity and microsomal stability serve as a benchmark for newly synthesized analogs, guiding medicinal chemistry optimization toward improved JAK2 selectivity and metabolic stability.

Application
Selection Property
Validation Focus
JAK2 pathway selectivity studies
Kinase selectivity window context
JAK2 vs off-target kinase profile interpretation
Oral PK and exposure modeling
Permeability‑solubility profile
Exposure and clearance correlation in rodent models
Cellular target‑engagement assays
Free fraction and solubility context
Target engagement (CETSA/BRET) in serum‑containing media
Medicinal chemistry SAR expansion
5‑Pyrrolidinyl scaffold differentiation
Kinase selectivity and metabolic stability benchmarking
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